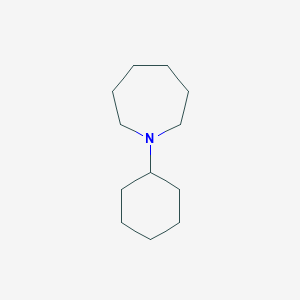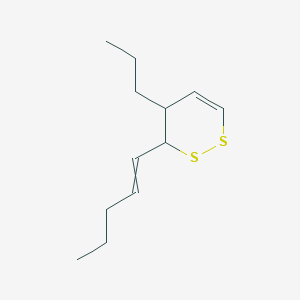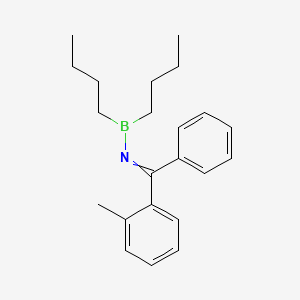
N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a boron atom bonded to two butyl groups and an imine group attached to a phenyl and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine typically involves the reaction of dibutylborane with an appropriate imine precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the boron species.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling reactive boron intermediates.
化学反应分析
Types of Reactions
N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
作用机制
The mechanism of action of N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine involves its ability to form stable complexes with various substrates through the boron atom. The boron center can act as a Lewis acid, facilitating the formation of carbon-boron bonds. This reactivity is crucial in organic synthesis, where the compound can be used to introduce boron functionality into target molecules. The imine group can also participate in nucleophilic addition reactions, further expanding its utility in chemical transformations.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Contains a boron atom bonded to a phenyl group and hydroxyl groups.
Dibutylborane: A simpler boron compound with two butyl groups attached to the boron atom.
Boron Trifluoride: A boron compound with three fluorine atoms, commonly used as a Lewis acid catalyst.
Uniqueness
N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine is unique due to the presence of both boron and imine functionalities in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boron compounds. Additionally, the presence of the phenyl and methylphenyl groups can influence the reactivity and selectivity of the compound in various transformations.
属性
CAS 编号 |
61209-19-6 |
|---|---|
分子式 |
C22H30BN |
分子量 |
319.3 g/mol |
IUPAC 名称 |
N-dibutylboranyl-1-(2-methylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C22H30BN/c1-4-6-17-23(18-7-5-2)24-22(20-14-9-8-10-15-20)21-16-12-11-13-19(21)3/h8-16H,4-7,17-18H2,1-3H3 |
InChI 键 |
SDSISELHOFCUFT-UHFFFAOYSA-N |
规范 SMILES |
B(CCCC)(CCCC)N=C(C1=CC=CC=C1)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

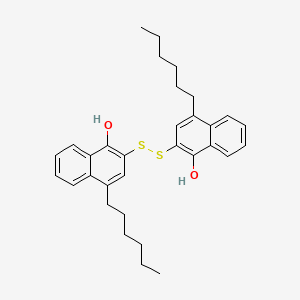
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
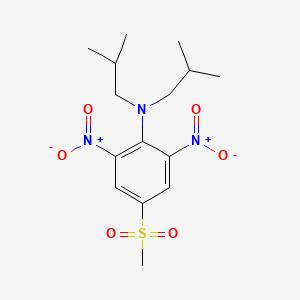

![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
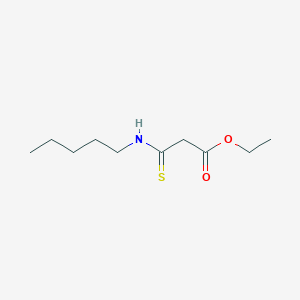
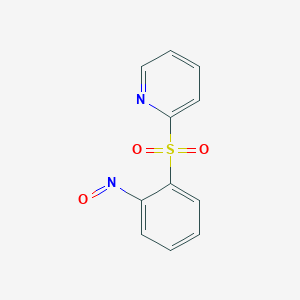
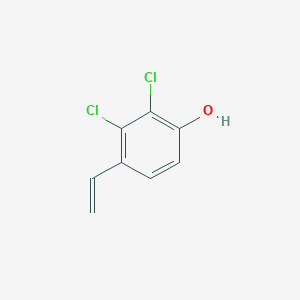

![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
